molecular formula C10H10BrNO4 B3297057 Methyl 4-acetamido-5-bromo-2-hydroxybenzoate CAS No. 89481-86-7

Methyl 4-acetamido-5-bromo-2-hydroxybenzoate

Cat. No.: B3297057
CAS No.: 89481-86-7
M. Wt: 288.09 g/mol
InChI Key: REGVTULAYHXJGG-UHFFFAOYSA-N
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Description

Contextualization within Substituted Benzoate (B1203000) and Acetanilide (B955) Chemistry

Methyl 4-acetamido-5-bromo-2-hydroxybenzoate is a polysubstituted aromatic compound that can be classified within two principal categories of organic molecules: substituted benzoates and acetanilides.

Substituted Benzoates: The core of the molecule is a methyl benzoate, specifically a derivative of methyl salicylate (B1505791) (methyl 2-hydroxybenzoate). Substituted benzoates are a cornerstone of organic synthesis and are prevalent in natural products and pharmaceuticals. The ester functionality can act as a protecting group for the carboxylic acid, or it can be a key feature for biological activity, influencing properties like membrane permeability and metabolic stability. The hydroxyl group at the 2-position is characteristic of salicylates, which are known for their anti-inflammatory properties, with acetylsalicylic acid (aspirin) being the most famous example. The substitution pattern on the benzene (B151609) ring, with substituents at the 4- and 5-positions, is a common strategy in medicinal chemistry to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Acetanilides: The 4-acetamido group places this compound in the class of acetanilides. Acetanilide itself is a historical analgesic and antipyretic, and its derivatives are a continuing subject of research. The acetamido group is a key structural feature in many pharmaceuticals. It can participate in hydrogen bonding, a crucial interaction for drug-receptor binding. The presence of both a hydroxyl and an acetamido group on the same aromatic ring suggests potential for complex interactions and intramolecular hydrogen bonding, which can influence the compound's conformation and physicochemical properties. Halogenation, in this case, bromination at the 5-position, is a widely used tool in drug design to enhance potency, modulate metabolic pathways, and improve selectivity for a target.

Historical Perspectives on Initial Reports and Early Investigations

Specific historical accounts detailing the first synthesis and early investigations of this compound are not readily found in prominent historical chemical literature. It is likely that this compound was first synthesized as part of a broader exploration of substituted salicylic (B10762653) acid derivatives or as an intermediate in a multi-step synthesis of a more complex target molecule.

The synthesis of related compounds, such as Methyl 4-acetamido-2-hydroxybenzoate, has been documented, often involving the acetylation of the corresponding amine. For instance, a common synthetic route involves the reaction of Methyl 4-amino-2-hydroxybenzoate (B10774363) with acetyl chloride or acetic anhydride. The subsequent bromination of such a precursor would be a logical step to introduce a halogen atom at a specific position on the aromatic ring, guided by the directing effects of the existing substituents.

Early investigations into halogenated acetanilides and salicylates were often driven by the quest for new therapeutic agents with improved efficacy and safety profiles compared to existing drugs. The introduction of a bromine atom can significantly alter the biological activity of a parent compound. Therefore, it is plausible that this compound was initially prepared in a research context aimed at structure-activity relationship (SAR) studies of analgesic, anti-inflammatory, or antimicrobial agents.

Overview of Principal Academic Research Trajectories

Given the limited direct research on this compound, the principal academic research trajectories can be inferred from studies on structurally related compounds. The research interest in molecules of this class generally follows several key paths:

Synthetic Methodology: The development of efficient and regioselective methods for the synthesis of polysubstituted aromatic compounds is a constant area of academic research. The synthesis of this particular compound would involve controlling the regioselectivity of both the acylation and the bromination reactions on a hydroxybenzoate scaffold.

Medicinal Chemistry and Drug Discovery: A significant trajectory for compounds with salicylate and acetanilide moieties is the exploration of their potential as therapeutic agents. Research would likely focus on their anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The combination of the salicylate core, the acetamido group, and the bromine substituent provides a rich scaffold for generating molecular diversity and optimizing biological activity. For example, some substituted benzamides have been investigated for their anti-inflammatory properties. researchgate.net

Materials Science: Aromatic compounds with specific substitution patterns can exhibit interesting photophysical or electronic properties. While less common for this type of molecule, research in materials science could explore its potential use in the development of functional organic materials.

Research Objectives and Scope of Scholarly Inquiry

The objectives and scope of scholarly inquiry into this compound and its analogues would likely encompass:

Synthesis and Characterization: The primary objective would be the development of a robust and scalable synthesis of the compound. This would be followed by its thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Exploration of Biological Activity: A major focus of research would be the investigation of its biological properties. This would involve in vitro screening against a panel of biological targets, such as enzymes or receptors implicated in disease, as well as cell-based assays to assess its effects on cellular processes.

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifications of the chemical structure affect biological activity would be a key research objective. This would involve the synthesis of a library of related compounds with variations in the substituents on the aromatic ring to identify the key structural features responsible for any observed activity.

Computational and Mechanistic Studies: To understand the molecular basis of its potential biological activity, computational modeling and mechanistic studies could be employed. These studies could help to predict its binding mode to a target protein and to elucidate its mechanism of action at a molecular level.

Interactive Data Table: Physicochemical Properties of Related Compounds

Since specific experimental data for this compound is scarce, the following table presents data for structurally related compounds to provide a comparative context.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Methyl 4-acetamido-2-hydroxybenzoateC₁₀H₁₁NO₄209.204093-28-1
Methyl 4-bromo-2-hydroxybenzoateC₈H₇BrO₃231.0422717-56-2
4-BromoacetanilideC₈H₈BrNO214.06103-88-8

Properties

IUPAC Name

methyl 4-acetamido-5-bromo-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO4/c1-5(13)12-8-4-9(14)6(3-7(8)11)10(15)16-2/h3-4,14H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGVTULAYHXJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)O)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10738645
Record name Methyl 4-acetamido-5-bromo-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89481-86-7
Record name Methyl 4-acetamido-5-bromo-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for elucidating the solution-state structure and conformation of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate .

¹H NMR spectroscopy would be expected to provide initial information on the number and connectivity of protons in the molecule. The aromatic region would likely show two singlets for the protons on the benzene (B151609) ring, a consequence of their isolated positions. The acetamido group would exhibit a singlet for the methyl protons and a broader singlet for the NH proton, the chemical shift of which would be sensitive to solvent and concentration. The methyl ester group would also present as a sharp singlet.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon environments. The spectrum would be expected to show distinct signals for the carbonyl carbons of the ester and amide, the aromatic carbons (with those directly attached to electronegative atoms appearing at lower field), and the two methyl carbons.

To establish connectivity and spatial relationships, two-dimensional (2D) NMR techniques would be indispensable.

COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons, although in this highly substituted aromatic ring, such couplings are absent between the ring protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, which would be valuable for determining the preferred conformation of the acetamido and methyl ester groups relative to the benzene ring.

Expected ¹H NMR Resonances Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic-H7.5 - 8.5Singlet1HH-3 or H-6
Aromatic-H7.0 - 8.0Singlet1HH-3 or H-6
NH8.0 - 10.0Singlet1H-NH-
OCH₃3.5 - 4.0Singlet3HEster -OCH₃
COCH₃2.0 - 2.5Singlet3HAcetamido -CH₃
OH10.0 - 12.0Singlet1HPhenolic -OH
Expected ¹³C NMR Resonances Predicted Chemical Shift (ppm) Assignment
C=O (Ester)165 - 175Ester Carbonyl
C=O (Amide)168 - 172Amide Carbonyl
Aromatic C-O150 - 160C-2
Aromatic C-N135 - 145C-4
Aromatic C-H110 - 130C-3, C-6
Aromatic C-Br110 - 120C-5
Aromatic C-CO115 - 125C-1
OCH₃50 - 55Ester Methyl
COCH₃20 - 25Acetamido Methyl

Note: The predicted chemical shifts are estimates based on the analysis of similar structures and may vary depending on the solvent and other experimental conditions.

X-ray Crystallography for Solid-State Structure Determination and Hydrogen Bonding Network Analysis

Single-crystal X-ray crystallography would provide the definitive solid-state structure of This compound . This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity and stereochemistry.

A key aspect of the crystallographic analysis would be the characterization of the intermolecular interactions, particularly the hydrogen bonding network. It is anticipated that the phenolic hydroxyl group and the amide N-H group would act as hydrogen bond donors, while the carbonyl oxygens of the ester and amide, and potentially the bromine atom, could act as acceptors. The resulting network of hydrogen bonds would play a crucial role in dictating the packing of the molecules in the crystal lattice. Analysis of these interactions would provide valuable insights into the supramolecular chemistry of the compound.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Intermolecular Interaction Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, would be employed to identify the characteristic functional groups present in This compound .

FTIR Spectroscopy : The FTIR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretches of the ester and amide (in the range of 1650-1750 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching vibrations. The positions of the O-H and N-H stretching bands could provide evidence for hydrogen bonding in the solid state.

Raman Spectroscopy : Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. The C-Br stretching vibration would also be observable in the low-frequency region of the Raman spectrum.

Functional Group Expected FTIR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
Phenolic O-H3200-3600 (broad)Weak
Amide N-H~3300~3300
Aromatic C-H3000-31003000-3100
Aliphatic C-H2850-30002850-3000
Ester C=O1700-17301700-1730
Amide C=O (Amide I)1650-16801650-1680
Amide N-H bend (Amide II)1510-1570Weak
Aromatic C=C1450-16001450-1600
C-O Stretch1200-13001200-1300
C-Br Stretch500-600500-600

High-Resolution Mass Spectrometry Techniques for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would be utilized to determine the accurate mass of the molecular ion, which in turn would confirm the elemental composition of This compound . Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be employed.

Tandem mass spectrometry (MS/MS) experiments would be conducted to investigate the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, it would be possible to deduce the connectivity of the molecule and gain further structural confirmation. Expected fragmentation patterns could include the loss of the methoxy (B1213986) group from the ester, cleavage of the acetamido group, and loss of carbon monoxide.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment (if applicable)

This compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which are used to determine the absolute configuration of chiral molecules, would not be applicable in this case.

Mechanistic Investigations of Biological Activities in Vitro and in Silico Focus

Elucidation of Molecular Targets and Ligand-Binding Mechanisms

No data are available in the scientific literature regarding the enzyme inhibition properties or kinetic analysis of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate.

There are no published studies on the interaction of this compound with any specific biological receptors or data on its binding kinetics.

No protein-ligand co-crystallization structures involving this compound have been deposited in the Protein Data Bank or described in the literature.

Cellular Pathway Modulation Studies in Non-Clinical Models

There is no available research that has investigated the apoptosis-inducing capabilities or the underlying mechanisms of this compound in any cell lines.

The effect of this compound on cell cycle progression has not been reported in the scientific literature.

Regulation of Inflammatory Mediator Production in Cellular Models

While direct experimental studies on this compound are limited, the extensive research on related salicylate (B1505791) and substituted benzoate (B1203000) structures provides a strong basis for predicting its anti-inflammatory potential. Salicylic (B10762653) acid derivatives are known to modulate inflammatory pathways, primarily through the inhibition of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). nih.gov NF-κB is a pivotal regulator of genes involved in the immune and inflammatory responses, controlling the expression of various pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

In cellular models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, the anti-inflammatory effects of salicylate analogues are often assessed by measuring the reduction in key inflammatory mediators. For instance, studies on N-(5-chlorosalicyloyl)phenethylamine (5-CSPA), a derivative of salicylic acid, have demonstrated a potent suppression of NF-κB dependent luciferase expression and a subsequent decrease in iNOS production. nih.gov Given that this compound shares the core salicylate structure, it is hypothesized that it could exert similar effects, interfering with the NF-κB signaling cascade and thereby reducing the output of nitric oxide (NO), prostaglandins (B1171923) (like PGE2), and pro-inflammatory cytokines such as TNF-α and interleukins. mdpi.com The presence of the bromine atom and the acetamido group are expected to modify this activity, potentially enhancing its potency.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

The biological activity of a compound is intrinsically linked to its chemical structure. For the salicylate class of molecules, structure-activity relationship (SAR) studies have established several key principles that can be applied to predict the potency and selectivity of this compound.

Impact of Substituent Modifications on Activity Profile

The specific substituents on the benzene (B151609) ring of a salicylate derivative critically influence its anti-inflammatory properties.

Halogenation: The introduction of a halogen atom, such as bromine or chlorine, onto the aromatic ring is a well-established strategy for enhancing biological potency. pharmacy180.com Specifically, substitution at the C5 position of salicylic acid has been shown to increase anti-inflammatory activity. pharmacy180.comnih.gov This is consistent with findings for 5-chlorosalicylamide, which displays greater NF-κB inhibitory activity than the parent salicylic acid molecule. nih.gov Furthermore, studies on brominated indoles have shown that the position of the bromine atom significantly impacts anti-inflammatory effects, with 5-bromo substitution being particularly effective. mdpi.com Therefore, the 5-bromo substituent in this compound is predicted to be a key contributor to its potential anti-inflammatory potency.

Modification of the Carboxyl Group: The carboxylic acid moiety is a defining feature of salicylates. Esterification, as seen in the methyl ester of the title compound, or amidation can significantly alter the molecule's physicochemical properties and biological activity. nih.govblogspot.com For example, amidation of salicylic acid has been demonstrated to confer an additive NF-κB inhibitory effect. nih.gov While a methyl ester is distinct from an amide, this modification similarly alters acidity and lipophilicity, which would affect cell membrane permeability and interaction with target proteins.

Substitution at the C4 Position: The 4-acetamido group [(NHC(O)CH₃)] introduces hydrogen bonding capabilities and alters the electronic properties of the ring. This group is a key feature of the well-known analgesic and antipyretic drug, acetaminophen. In the context of the salicylate scaffold, this substituent's impact would need to be empirically determined, but it represents a significant point of structural divergence from simpler salicylates.

The following table summarizes the structural differences and reported anti-inflammatory activities of related salicylate derivatives, providing a framework for understanding the potential activity of this compound.

Compound NameC4-SubstituentC5-SubstituentCarboxyl GroupReported Anti-inflammatory Activity (IC₅₀)
Salicylic Acid-H-H-COOHBaseline NF-κB inhibition
5-Chlorosalicylic acid-H-Cl-COOHIncreased NF-κB inhibition vs. Salicylic Acid
N-(5-chlorosalicyloyl)phenethylamine (5-CSPA)-H-Cl-CONH(CH₂)₂Ph15 µM (NF-κB luciferase assay) nih.gov
This compound -NHCOCH₃-Br-COOCH₃Not Reported

This table is for illustrative purposes to highlight SAR principles. Direct comparison of IC₅₀ values should be made with caution due to differing experimental conditions.

Pharmacophore Elucidation and Rational Ligand Design Principles

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For anti-inflammatory agents targeting enzymes like COX, a typical pharmacophore includes:

An aromatic ring to facilitate hydrophobic interactions within the active site.

A hydrogen bond donor, such as the hydroxyl group on the salicylate ring.

A hydrogen bond acceptor or negatively ionizable group (e.g., the carboxylate or ester) to interact with key residues like arginine in the enzyme's active site.

Based on its structure, a putative pharmacophore for this compound would feature the benzene ring, the 2-hydroxyl group as a hydrogen bond donor, and the carbonyl oxygen of the methyl ester as a hydrogen bond acceptor. The 4-acetamido group provides additional hydrogen bond donor (N-H) and acceptor (C=O) sites, potentially enabling interactions with alternative or secondary binding pockets, which could influence selectivity for different biological targets. nih.gov Rational drug design would leverage these features, exploring modifications to the acetamido and ester groups to optimize binding affinity and selectivity for specific anti-inflammatory targets while minimizing off-target effects.

Mechanisms of Antimicrobial or Antiviral Action (if applicable, in vitro)

While primarily investigated for anti-inflammatory effects, many phenolic and benzoate compounds also possess antimicrobial properties.

Inhibition of Microbial Growth Pathways

Hydroxybenzoate esters, commonly known as parabens, are widely used as antimicrobial preservatives. nih.gov Their mechanism of action is generally attributed to the disruption of microbial membrane transport processes and the inhibition of key enzymes involved in metabolic pathways. The antimicrobial activity of parabens is known to increase with the chain length of the alkyl ester, suggesting that hydrophobicity plays a key role in their ability to interfere with the phospholipid bilayer of microbial cells. nih.gov

As a substituted methyl hydroxybenzoate, this compound may share this fundamental mechanism. Its ability to partition into microbial cell membranes could lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, inhibition of growth. The presence of the bromine atom could also enhance its antimicrobial character, a phenomenon observed in other classes of halogenated antimicrobial agents.

Biofilm Disruption Mechanisms

Bacterial biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. Some non-steroidal anti-inflammatory drugs (NSAIDs), including salicylate derivatives like aspirin, have demonstrated the ability to inhibit the formation of and disrupt existing biofilms of pathogenic bacteria such as Pseudomonas aeruginosa and Staphylococcus epidermidis. nih.govresearchgate.netaku.edu

The precise mechanisms are multifaceted but may include the interference with quorum sensing (cell-to-cell communication), downregulation of genes responsible for producing the extracellular matrix, and alteration of bacterial surface properties that hinder initial attachment. Given its structural similarity to salicylates, this compound could plausibly exhibit antibiofilm activity through similar pathways.

The following table presents data on the antibiofilm activity of related NSAIDs, suggesting a potential area of investigation for this compound.

CompoundOrganismActivity
AcetaminophenPseudomonas aeruginosaBiofilm reduction researchgate.netaku.edu
AcetaminophenStaphylococcus epidermidisBiofilm reduction researchgate.netaku.edu
Mefenamic AcidPseudomonas aeruginosaBiofilm removal researchgate.netaku.edu
AspirinStaphylococcus epidermidisBiofilm removal researchgate.netaku.edu

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of a molecule. nih.govresearchgate.net These calculations provide a basis for understanding molecular stability, reactivity, and spectroscopic properties. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and kinetic stability of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov Quantum parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. researchgate.net

For Methyl 4-acetamido-5-bromo-2-hydroxybenzoate, FMO analysis would map the distribution of these orbitals across the molecule. The HOMO is often localized on the electron-rich portions of the molecule, such as the benzene (B151609) ring and the hydroxyl and acetamido groups, while the LUMO is typically found on electron-deficient areas. This analysis helps in predicting the sites susceptible to electrophilic and nucleophilic attack.

Illustrative Data from Quantum Chemical Calculations The following table represents the type of data that would be generated from a DFT calculation for this compound. The values are hypothetical and for illustrative purposes only.

Quantum Chemical ParameterSymbolIllustrative ValueUnit
Highest Occupied Molecular Orbital EnergyEHOMO-6.5eV
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.5eV
HOMO-LUMO Energy GapΔE5.0eV
Chemical Hardnessη2.5eV
Chemical SoftnessS0.2eV-1
Electronegativityχ4.0eV
Electrophilicity Indexω3.2eV

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting how it will interact with other chemical species. researchgate.net The MEP map illustrates the electrostatic potential on the molecule's surface, using a color gradient to indicate different charge regions. nih.gov

Typically, red and yellow colors represent regions of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. nih.gov These areas are often located around electronegative atoms like oxygen. Blue colors indicate regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. nih.gov Green areas denote neutral or zero potential regions. researchgate.net

For this compound, an MEP map would likely show negative potential (red/yellow) around the carbonyl oxygen of the ester group, the carbonyl oxygen of the acetamido group, and the hydroxyl oxygen, indicating these are prime locations for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl and amide protons. This analysis is critical for understanding non-covalent interactions, which are key to biological recognition processes. nih.gov

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net It is widely used in drug design to understand and predict ligand-protein interactions. mdpi.com

Docking simulations for this compound would involve placing the molecule into the binding site of a specific protein target. The simulation algorithm then explores various possible conformations and orientations of the ligand within the binding site, calculating a binding affinity score for each pose. This score, often expressed in kcal/mol, estimates the strength of the interaction, with lower (more negative) values indicating a more favorable binding. mdpi.com By comparing the binding affinities of different ligands to the same target, their potential efficacy can be ranked. nih.gov Studies on similar benzoic acid derivatives have used docking to analyze binding affinity with targets like cyclooxygenase 2 (COX-2). mdpi.com

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-protein complex. It can identify key amino acid residues in the protein's binding site that interact with the ligand. researchgate.net These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -OH and -NH groups on the ligand) and acceptors (like carbonyl oxygens or nitrogen atoms on the protein's residues).

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (e.g., the benzene ring) and hydrophobic residues in the binding pocket.

Halogen Bonds: The bromine atom on the ligand can act as a halogen bond donor, interacting with nucleophilic sites on the protein.

Pi-Pi Stacking: Interactions between the aromatic ring of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Visualizing the docked pose of this compound would reveal its precise orientation and the network of interactions responsible for its binding, offering a rationale for its biological activity and a basis for further structural modifications to improve potency.

Illustrative Molecular Docking Results This table provides a hypothetical example of the interactions between this compound and a protein active site, as would be identified by a docking simulation.

Interacting Ligand Atom/GroupInteracting Protein ResidueType of InteractionIllustrative Distance (Å)
Hydroxyl (-OH) groupAspartic Acid (ASP) 120Hydrogen Bond2.1
Acetamido (-NH) groupGlutamine (GLN) 85Hydrogen Bond2.5
Benzene RingPhenylalanine (PHE) 210Pi-Pi Stacking4.0
Bromo (-Br) atomGlycine (GLY) 83 (Backbone C=O)Halogen Bond3.1
Methyl Ester (-OCH3)Leucine (LEU) 150Hydrophobic Interaction3.8

Molecular Dynamics Simulations for Conformational Analysis and Ligand Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations model the movements and interactions of atoms and molecules over time by solving Newton's equations of motion. nih.gov

For the this compound-protein complex, an MD simulation would be initiated using the best-docked pose. The simulation would place the complex in a solvated, physiological environment and track the trajectory of each atom over a period of nanoseconds or microseconds.

This dynamic analysis is crucial for:

Conformational Analysis: Assessing the flexibility of the ligand and the protein's binding site and observing any conformational changes that occur upon binding.

Ligand Stability: Evaluating the stability of the ligand's binding pose over time. Key metrics like the Root Mean Square Deviation (RMSD) of the ligand's atoms are calculated to see if it remains stably bound in its initial docked position or if it shifts or dissociates.

Interaction Stability: Determining the persistence of key interactions (like hydrogen bonds) identified in the docking study. An interaction that is maintained for a high percentage of the simulation time is considered stable and important for binding.

Ultimately, MD simulations provide a more realistic and rigorous assessment of the binding event, validating the findings from molecular docking and offering a deeper understanding of the dynamics governing the ligand-protein recognition process. nih.govresearchgate.net

Table of Compounds

Compound Name
This compound
Methyl 4-hydroxybenzoate
5-Bromo-2-Hydroxybenzaldehyde
Cyclooxygenase 2 (COX-2)
Aspartic Acid (ASP)
Glutamine (GLN)
Phenylalanine (PHE)
Glycine (GLY)
Leucine (LEU)
Tyrosine (TYR)

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound and its close analogs are not extensively reported in publicly available literature, the principles of QSAR can be applied to understand how structural modifications would likely impact its activity.

The development of a predictive QSAR model for a class of compounds including this compound would typically involve the following steps:

Data Set Collection: A dataset of structurally related molecules with their corresponding experimentally determined biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to build a mathematical model that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the developed model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Such a model, once established, could be used to predict the biological activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts towards more potent compounds.

Through QSAR studies, it is possible to identify the key physicochemical descriptors that significantly influence the biological activity of a series of compounds. For a molecule like this compound, these descriptors could include:

Electronic Descriptors: Parameters such as the Hammett constant (σ) of the bromo substituent, atomic charges, and dipole moment can shed light on the electronic requirements for optimal activity. The electron-withdrawing nature of the bromine atom and the acetyl group, as well as the hydrogen-bonding capacity of the hydroxyl and amide groups, are expected to play a crucial role.

Steric Descriptors: Descriptors like molar refractivity (MR) and Taft steric parameters (Es) can quantify the influence of the size and shape of the molecule on its interaction with a biological target. The position and size of the bromo substituent are critical steric factors.

A hypothetical data table illustrating the type of data used in a QSAR study is presented below. Please note that this is a representative example, as specific experimental data for this compound is not available.

Compound DerivativeLog(1/IC50)LogPMolar Refractivity (MR)Dipole Moment (Debye)
This compound5.22.865.43.1
Methyl 4-acetamido-5-chloro-2-hydroxybenzoate5.02.560.83.0
Methyl 4-acetamido-2-hydroxybenzoate4.52.155.22.7
Methyl 4-amino-5-bromo-2-hydroxybenzoate4.82.362.13.5

De Novo Drug Design Approaches Utilizing the Compound Scaffold

De novo drug design involves the computational generation of novel molecular structures with desired pharmacological properties, often starting from a basic scaffold or a fragment. The substituted 2-hydroxybenzoic acid core of this compound represents a promising scaffold for such approaches.

Computational programs can utilize this scaffold as a starting point to "grow" new molecules within the binding site of a target protein. By iteratively adding fragments and functional groups and evaluating the binding affinity of the resulting structures, novel and potent inhibitors can be designed. The existing functional groups on the scaffold—the hydroxyl, amide, and ester moieties—provide multiple points for chemical modification and interaction with a biological target. For instance, the hydroxyl and amide groups can act as hydrogen bond donors and acceptors, while the aromatic ring can participate in π-stacking interactions. The bromine atom can be involved in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

The process of de novo design using this scaffold would typically involve:

Target Identification and Binding Site Analysis: Defining the three-dimensional structure of the biological target and identifying the key features of its binding pocket.

Scaffold Placement: Docking the this compound scaffold into the active site in a favorable orientation.

Molecule Growth: Using algorithms to add atoms or molecular fragments to the scaffold in a way that complements the shape and chemical environment of the binding site.

Scoring and Optimization: Evaluating the designed molecules based on their predicted binding affinity, synthetic accessibility, and drug-like properties.

Through these computational strategies, the this compound scaffold can be leveraged to design a new generation of therapeutic agents with improved efficacy and specificity.

Advanced Applications in Chemical Biology and Material Science

Role as a Synthetic Intermediate in Complex Organic Molecule Synthesis

Methyl 4-acetamido-5-bromo-2-hydroxybenzoate serves as a crucial intermediate in the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical industry. The strategic placement of its functional groups allows for a range of chemical modifications, making it a versatile precursor for the construction of larger, more intricate molecular architectures.

The bromo substituent, in particular, offers a reactive handle for cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental for the formation of carbon-carbon bonds. This enables the introduction of diverse aryl, heteroaryl, or alkyl groups at this position, significantly expanding the molecular diversity achievable from this single intermediate.

A closely related compound, Methyl 4-acetamido-2-hydroxybenzoate, is a known reagent in the synthesis of Mosapride, a gastroprokinetic agent. chemicalbook.com This highlights the utility of the 4-acetamido-2-hydroxybenzoate core structure in the development of pharmaceutically active compounds. The addition of a bromine atom in this compound further enhances its synthetic utility, providing an additional site for chemical elaboration.

Research in medicinal chemistry often leverages such brominated intermediates for the synthesis of novel therapeutic agents. The acetamido and hydroxyl groups can also be chemically modified, for instance, through alkylation, acylation, or conversion to other functional groups, to fine-tune the biological activity and pharmacokinetic properties of the final products. While specific, publicly documented large-scale syntheses directly employing this compound are not extensively detailed in readily available literature, its structural motifs are prevalent in a range of biologically active molecules, suggesting its role as a key building block in proprietary drug discovery and development programs.

Development and Utilization as Chemical Probes for Biological Systems

The inherent fluorescence of certain aromatic compounds and the potential for tailored modifications make the scaffold of this compound an interesting candidate for the development of chemical probes. Although direct applications of this specific compound as a chemical probe are not yet widely reported, the underlying principles of probe design suggest its potential in this area.

Chemical probes are small molecules used to study and manipulate biological systems. Fluorescent probes, a major class of chemical probes, often contain a fluorophore, a recognition element for a specific biological target, and a linker. The substituted hydroxybenzoate core of this compound could serve as a foundational structure for such a probe.

For instance, the development of rhodamine-based fluorescent probes for the detection of salicylic (B10762653) acid demonstrates the utility of designing probes for specific biological molecules. rsc.orgnih.gov The principle involves a selective reaction or binding event between the probe and the target molecule, leading to a detectable change in fluorescence. The functional groups on this compound could be modified to incorporate a fluorophore and a specific binding moiety for a target of interest, such as an enzyme or a receptor. The bromo-substituent, for example, could be a site for the attachment of a fluorescent reporter group via a cross-coupling reaction.

Furthermore, the design of activity-based probes often involves incorporating a reactive group that can covalently bind to the active site of an enzyme. mdpi.com The chemical structure of this compound could be adapted to include such a reactive "warhead," targeting specific classes of enzymes. While the direct utilization of this compound as a probe is an area for future research, its chemical scaffold holds promise for the rational design of sophisticated tools for chemical biology.

Incorporation into Functional Materials or Polymeric Architectures

The field of material science is increasingly looking towards the incorporation of functional organic molecules into polymeric structures to create materials with tailored properties. Hydroxybenzoic acids and their derivatives are valuable monomers in this regard, offering pathways to polymers with enhanced thermal stability, mechanical strength, and specific functionalities. researchgate.netresearchgate.netijrdt.org

The presence of the hydroxyl and carboxylic acid (via the methyl ester) functionalities in this compound makes it a potential monomer for polymerization reactions, such as condensation polymerization, to form polyesters or other polymers. The incorporation of such phenolic monomers can impart desirable characteristics to the resulting polymer, including improved adhesion and chemical resistance. specialchem.com

Moreover, the bromine atom introduces the possibility of creating halogenated polymers. Brominated compounds are known for their flame-retardant properties, and their incorporation into polymer backbones can enhance the fire resistance of the material. researchgate.net The synthesis of well-defined brominated polymers can be achieved through the polymerization of brominated monomers or the post-polymerization modification of hydroxyl-containing polymers. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Untapped Synthetic Potential and Novel Transformations

The molecular architecture of Methyl 4-acetamido-5-bromo-2-hydroxybenzoate is characterized by several reactive functional groups: a methyl ester, an acetamido group, a phenolic hydroxyl group, and an aryl bromide. This combination provides a rich platform for a variety of chemical transformations, extending far beyond its current known applications as a synthetic intermediate.

The presence of the bromine atom is particularly significant. It serves as a versatile handle for cross-coupling reactions, which are fundamental in modern organic synthesis. Future research could extensively explore reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl substituents at the C5 position, creating a library of novel analogues with diverse electronic and steric properties.

Heck and Sonogashira Couplings: Formation of carbon-carbon bonds by reacting with alkenes or terminal alkynes, respectively, to build more complex molecular frameworks.

Buchwald-Hartwig Amination: Introduction of various nitrogen-based functional groups by coupling with amines, amides, or carbamates, which could significantly modulate the compound's biological properties.

Furthermore, the other functional groups offer avenues for selective modifications. The phenolic hydroxyl and acetamido groups can be targeted for alkylation, acylation, or other derivatizations to fine-tune solubility, hydrogen bonding capability, and metabolic stability. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides or other ester derivatives, further expanding the accessible chemical space. nih.gov

Functional GroupPotential TransformationPurpose/Potential Outcome
Aryl BromideSuzuki, Heck, Sonogashira, Buchwald-Hartwig couplingsIntroduce diverse substituents, build molecular complexity, create novel scaffolds.
Phenolic HydroxylAlkylation (e.g., methylation), AcylationModify solubility, hydrogen bonding, and pharmacokinetic properties.
Acetamido GroupHydrolysis followed by re-acylation with different groupsAlter steric and electronic properties; investigate structure-activity relationships.
Methyl EsterHydrolysis to carboxylic acid, followed by amidation or transesterificationEnable conjugation to other molecules, improve target binding through new interactions.

Identification of New Biological Targets and Unexplored Mechanisms of Action

While this compound is known as an intermediate in the synthesis of pharmacologically active agents like Prucalopride, its intrinsic biological activity remains poorly characterized. pharmaffiliates.com The structural motifs present in the molecule, such as the substituted benzamide (B126) and p-hydroxybenzoic acid core, are found in numerous biologically active compounds, suggesting a high probability of inherent bioactivity. nih.govresearchgate.net

Future research should focus on systematic screening of the compound against a wide array of biological targets. Based on its structural similarity to other known agents, promising areas of investigation include:

Antimicrobial Activity: The halogenated phenolic structure is a common feature in antimicrobial agents. Screening against a panel of pathogenic bacteria and fungi could reveal potential applications in infectious disease.

Enzyme Inhibition: Many enzyme inhibitors feature benzamide or salicylate-like structures. High-throughput screening against kinases, proteases, or metabolic enzymes could identify novel inhibitory activities.

Antioxidant Properties: Phenolic compounds are well-known for their ability to scavenge free radicals. nih.gov Investigating the antioxidant potential of this brominated derivative could be a fruitful avenue. nih.gov

A critical aspect of this research will be to elucidate the mechanism of action for any identified activity. Techniques such as target-based screening, proteomics, and cellular imaging will be essential to understand how the compound interacts with biological systems at a molecular level. This knowledge is crucial for optimizing its structure to enhance potency and selectivity.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The development of novel derivatives of this compound can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). researchgate.netnih.gov These computational tools can overcome many limitations of traditional, trial-and-error-based drug discovery processes. researchgate.net

Key applications of AI/ML in this context include:

Predictive Modeling: ML models can be trained on existing chemical databases to predict the physicochemical properties, biological activity, and potential toxicity of virtual analogues before they are synthesized. researchgate.net This allows researchers to prioritize the most promising candidates, saving time and resources.

De Novo Design: Generative AI models can design entirely new molecules based on the core scaffold of this compound. researchgate.net These models can be programmed to optimize for specific properties, such as high binding affinity to a particular biological target or desirable pharmacokinetic profiles.

Virtual Screening: AI-powered platforms can rapidly screen vast virtual libraries of compounds derived from the parent molecule against computational models of biological targets, identifying potential hits for further experimental validation. nih.gov

By leveraging AI, the design-synthesize-test-analyze cycle can be made more efficient and targeted, increasing the probability of discovering novel compounds with valuable properties. jsr.org

Challenges and Opportunities in Developing Advanced Analogues and Derivatives

The development of advanced analogues based on the this compound scaffold presents both challenges and opportunities.

Challenges:

Synthetic Complexity: While the core is accessible, the synthesis of complex, multi-functional derivatives can be challenging, requiring multi-step sequences and careful optimization of reaction conditions to ensure selectivity.

Target Identification: A primary hurdle is the lack of defined biological targets for the parent compound. Without a clear target, the rational design of more potent analogues is difficult.

Pharmacokinetic Properties: Modifying the structure can have unforeseen effects on absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for the development of any potential therapeutic agent.

Opportunities:

Scaffold for Library Synthesis: The compound is an excellent starting point for combinatorial chemistry, allowing for the rapid generation of a large library of diverse analogues for high-throughput screening.

Fragment-Based Drug Discovery: The molecule can be considered a "fragment" that can be grown or linked to other fragments to design potent ligands for specific biological targets.

Broad-Spectrum Potential: The diverse reactivity of the scaffold provides the opportunity to develop derivatives with a wide range of applications, from pharmaceuticals to advanced materials. The development of small molecules with broad-spectrum antibacterial activity, for example, is an area of intense research. nih.gov

Q & A

(Basic) What are the optimal synthetic conditions for Methyl 4-acetamido-5-bromo-2-hydroxybenzoate to maximize yield and purity?

Answer:
The synthesis involves esterification of 4-acetamido-5-bromo-2-hydroxybenzoic acid with methanol under acidic catalysis. Key parameters include:

  • Catalyst : Sulfuric acid (0.5–1.0 equiv.) .
  • Temperature : 60–80°C under reflux .
  • Solvent : Excess methanol acts as both solvent and reactant .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) improves purity .
    Yield optimization requires monitoring reaction progress via TLC (Rf ~0.3 in hexane:EtOAc 1:1).

(Basic) Which spectroscopic and analytical methods are most effective for characterizing this compound?

Answer:
A multi-technique approach is recommended:

  • ¹H/¹³C NMR : Assign acetamido (δ ~2.1 ppm, singlet), aromatic protons (δ 6.8–7.5 ppm), and ester methyl (δ ~3.9 ppm). Bromine-induced deshielding affects adjacent protons .
  • IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹), ester carbonyl (1700–1750 cm⁻¹), and amide (1650 cm⁻¹) groups .
  • Mass Spectrometry : Molecular ion peak at m/z 322.54 (M+H⁺) with fragmentation patterns (e.g., loss of CH₃OH or Br⁻) .

(Advanced) How can SHELXL refine the crystal structure of this compound, and what validation metrics are critical?

Answer:
SHELXL refinement involves:

Data Preparation : Convert diffraction data to .hkl format with correct space group assignment .

Parameter Refinement : Use commands like L.S. 10 for least-squares refinement and AFIX for constrained groups (e.g., methyl rotors) .

Validation Metrics :

  • Target R1 < 0.05 for high-resolution data (<1.0 Å).
  • Check ADPs (anisotropic displacement parameters) via ORTEP diagrams .
  • Use TWIN commands to address twinning and PART for disorder modeling .

(Advanced) How to resolve contradictions in crystallographic data during structure determination?

Answer:
Common issues and solutions:

  • Twinning : Use TWIN and BASF in SHELXL to refine twin laws .
  • Disorder : Apply SUMP constraints for split positions and validate with PLATON/ADDSYM .
  • Thermal Motion Artifacts : Collect multi-temperature data (100K vs. 298K) to distinguish static disorder from thermal motion .

(Advanced) What experimental strategies can elucidate the substitution reactivity of the bromine atom?

Answer:
Systematic approaches include:

Nucleophile Screening : Test NaN₃, amines, or thiols in DMF or DMSO at 50–80°C .

Kinetic Profiling : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) at 0, 30, and 60 minutes .

Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict activation barriers for SNAr mechanisms .

(Advanced) How to design biological activity assays for assessing antimicrobial potential?

Answer:
Follow this protocol:

Test Strains : Gram-positive (S. aureus) and Gram-negative (E. coli) .

Assay Format : Broth microdilution (96-well plate) with concentrations 0.5–128 µg/mL .

Controls : Ciprofloxacin (positive control) and DMSO vehicle .

Analysis : Measure optical density (600 nm) post 18-hour incubation; calculate MIC (minimum inhibitory concentration) .

(Advanced) What challenges arise in interpreting anisotropic displacement parameters, and how can they be mitigated?

Answer:
Challenges and solutions:

  • Thermal Motion vs. Disorder : Use DELU and SIMU restraints in SHELXL to correlate ADPs .
  • High-Resolution Data : Collect at 100K to reduce thermal motion artifacts .
  • Hirshfeld Analysis : Compare close contacts (via CrystalExplorer) to identify packing effects .

(Basic) What purification techniques are recommended for isolating this compound from reaction mixtures?

Answer:

  • Recrystallization : Use ethanol/water (3:1) for high-purity crystals .
  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1 to 1:1 gradient) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water) for analytical purity checks .

(Advanced) How does the electronic environment of the bromine atom influence spectroscopic properties?

Answer:

  • NMR : Bromine’s electronegativity deshields adjacent protons (upfield shifts) and splits signals via coupling (J ~2–4 Hz) .
  • X-ray Diffraction : Bromine’s high electron density enhances anomalous scattering, aiding phase determination .

(Advanced) What computational tools support reaction mechanism studies involving this compound?

Answer:

  • DFT Modeling : Gaussian or ORCA for transition-state analysis (e.g., SNAr pathways) .
  • Molecular Dynamics : GROMACS for solvation effects in substitution reactions .
  • Docking Studies : AutoDock Vina to predict binding interactions in biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.